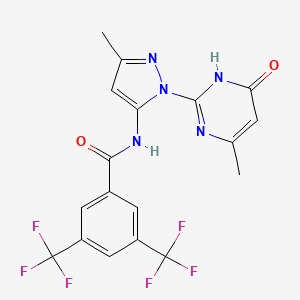![molecular formula C15H10ClFO3 B3010037 3-[2-(4-Chloro-3-fluorophenoxy)phenyl]acrylic acid CAS No. 449778-67-0](/img/structure/B3010037.png)
3-[2-(4-Chloro-3-fluorophenoxy)phenyl]acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 3-[2-(4-Chloro-3-fluorophenoxy)phenyl]acrylic acid involves several steps. One common synthetic route includes the reaction of 4-chloro-3-fluorophenol with 2-bromophenylacetic acid under basic conditions to form the intermediate compound. This intermediate is then subjected to a Wittig reaction to introduce the acrylic acid moiety . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Analyse Chemischer Reaktionen
3-[2-(4-Chloro-3-fluorophenoxy)phenyl]acrylic acid undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
3-[2-(4-Chloro-3-fluorophenoxy)phenyl]acrylic acid is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Wirkmechanismus
The mechanism of action of 3-[2-(4-Chloro-3-fluorophenoxy)phenyl]acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Vergleich Mit ähnlichen Verbindungen
3-[2-(4-Chloro-3-fluorophenoxy)phenyl]acrylic acid can be compared with similar compounds such as:
2-(3-Chloro-4-fluorophenoxy)acetic acid: This compound has a similar structure but lacks the acrylic acid moiety, resulting in different chemical reactivity and applications.
2-(4-Chloro-3-fluorophenoxy)acetic acid: Another structurally related compound with distinct properties and uses.
trans-2-(4-Chloro-3-fluorophenoxy)cinnamic acid: Shares the cinnamic acid backbone but differs in the position of the substituents, leading to variations in biological activity and chemical behavior.
Eigenschaften
CAS-Nummer |
449778-67-0 |
|---|---|
Molekularformel |
C15H10ClFO3 |
Molekulargewicht |
292.69 g/mol |
IUPAC-Name |
3-[2-(4-chloro-3-fluorophenoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C15H10ClFO3/c16-12-7-6-11(9-13(12)17)20-14-4-2-1-3-10(14)5-8-15(18)19/h1-9H,(H,18,19) |
InChI-Schlüssel |
MUBWGYNEVHIYJB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C=CC(=O)O)OC2=CC(=C(C=C2)Cl)F |
Kanonische SMILES |
C1=CC=C(C(=C1)C=CC(=O)O)OC2=CC(=C(C=C2)Cl)F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


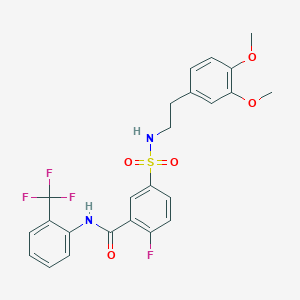
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B3009957.png)
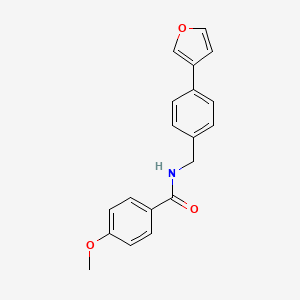
![3-(4-Methoxyphenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3009960.png)
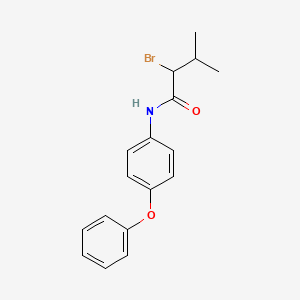
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(pyridin-3-ylmethyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B3009964.png)
![(E)-N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B3009966.png)
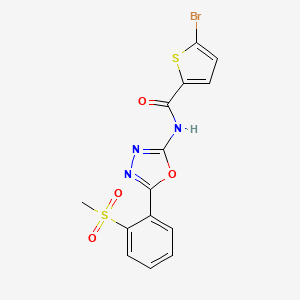

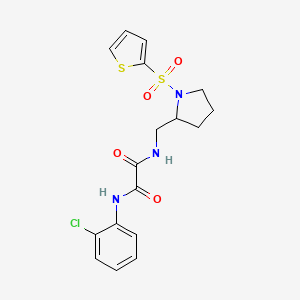
![5-[4-(benzenesulfonyl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine](/img/structure/B3009974.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea](/img/structure/B3009975.png)
![2-Chloro-N-methyl-N-[(2-phenyloxan-3-yl)methyl]propanamide](/img/structure/B3009976.png)
